molecular formula C18H24N4OS B15053613 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B15053613
M. Wt: 344.5 g/mol
InChI Key: KVCLNAAPESALBU-UHFFFAOYSA-N
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Description

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C18H24N4OS

Molecular Weight

344.5 g/mol

IUPAC Name

2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C18H24N4OS/c1-2-22-17(14-9-5-3-6-10-14)20-21-18(22)24-13-16(23)19-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,19,23)

InChI Key

KVCLNAAPESALBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclization of cyclohexyl-substituted hydrazine derivatives. A representative protocol involves refluxing cyclohexanecarboxylic acid hydrazide with carbon disulfide in alkaline ethanol (40–60°C, 6–8 hours), yielding 5-cyclohexyl-1,2,4-triazole-3-thiol as an intermediate. Key parameters include:

Parameter Optimal Range Impact on Yield
Reaction temperature 50–60°C >85% above 55°C
NaOH concentration 2.5–3.0 M Maximizes cyclization
Solvent system Ethanol/water (3:1) Prevents byproducts

Amidation and Final Functionalization

N-phenylacetamide formation occurs via nucleophilic acyl substitution. Acetic anhydride (1.2 equivalents) in dimethylformamide at 80°C for 4 hours achieves >90% conversion, with triethylamine neutralizing liberated HBr.

Reaction Optimization Strategies

Solvent Effects on Alkylation

Comparative studies in polar aprotic solvents demonstrate significant yield variations:

Solvent Dielectric Constant (ε) Yield (%) Byproduct Formation
Acetone 20.7 78 <5%
DMF 36.7 65 12%
THF 7.5 42 28%

Acetone emerges as optimal, balancing solubility and reaction kinetics.

Temperature-Dependent Selectivity

The triazole alkylation exhibits pronounced temperature sensitivity:

Temperature (°C) Thioether Yield (%) Disulfide Byproduct (%)
25 52 31
40 74 18
60 88 6

Elevated temperatures suppress disulfide formation through kinetic control.

Advanced Characterization Protocols

Spectroscopic Fingerprinting

Critical NMR assignments for the final compound:

Nucleus δ (ppm) Multiplicity Assignment
¹H 1.25–1.45 (m, 11H) Multiplet Cyclohexyl CH₂
¹H 4.22 (s, 2H) Singlet SCH₂CO
¹³C 169.8 - Acetamide C=O
¹³C 154.6 - Triazole C-3

HRMS analysis confirms molecular identity with [M+H]⁺ at m/z 345.1812 (calculated: 345.1809).

Chromatographic Purity Assessment

HPLC method validation parameters:

Column Mobile Phase Retention Time (min) Purity (%)
C18, 5μm Acetonitrile/water (70:30) 6.78 99.2
HILIC, 3μm Methanol/ammonium formate 9.12 98.7

Process Intensification Approaches

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer during exothermic alkylation:

Parameter Batch Reactor Flow Reactor Improvement
Reaction time 8 hours 22 minutes 95% faster
Space-time yield 0.8 g/L·h 14.6 g/L·h 18× increase
Byproduct formation 6% 1.2% 80% reduction

Catalytic System Optimization

Heterogeneous catalysis using Amberlyst® A26 resin reduces workup complexity:

Catalyst Yield (%) Reusability (cycles)
K₂CO₃ 78 Not applicable
Amberlyst® A26 82 5
Mg-Al hydrotalcite 69 3

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Contribution to Total Cost
Cyclohexanecarboxylic acid hydrazide 420 34%
2-Bromo-N-phenylacetamide 680 41%
TBAB 150 8%

Process economics favor in-situ generation of 2-bromo-N-phenylacetamide to reduce costs by 19%.

Waste Stream Management

Environmental impact mitigation strategies:

Waste Component Treatment Method Efficiency
HBr NaOH neutralization 99.8%
Organic solvents Distillation recovery 92%
Metal salts Ion-exchange resin 85%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Research: The compound is used to study enzyme inhibition and receptor binding.

    Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. The phenylacetamide group may interact with protein receptors, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide
  • 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has unique structural features that enhance its biological activity. The presence of the phenylacetamide group provides additional binding sites for molecular targets, potentially increasing its efficacy in various applications.

Biological Activity

The compound 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a member of the triazole family, which has gained attention due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C18H24N4OS
  • Molecular Weight : 344.47 g/mol
  • CAS Number : 482650-84-0

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antifungal and antibacterial activities. For instance, derivatives of triazoles have been synthesized and tested against various pathogens:

PathogenActivity Observed
Candida albicansStrong antifungal activity
Staphylococcus aureusModerate antibacterial activity
Escherichia coliModerate antibacterial activity
Pseudomonas aeruginosaWeak antibacterial activity

A study demonstrated that similar triazole derivatives showed promising results against drug-resistant strains of bacteria and fungi, emphasizing the need for further exploration of their mechanisms of action .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. One notable study reported that this compound exhibited 1.5-fold higher antioxidant ability compared to butylated hydroxytoluene (BHT), a common antioxidant standard. This was determined through the Ferric Reducing Antioxidant Power (FRAP) assay .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A series of triazole derivatives were synthesized, including the target compound. Their biological activities were assessed through various in vitro assays, revealing significant antimicrobial properties .
  • Mechanism of Action :
    • The mechanism through which triazole derivatives exert their antifungal effects often involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This leads to increased permeability and ultimately cell death .
  • Clinical Relevance :
    • Given the rising incidence of drug-resistant infections, compounds like this compound are being investigated for their potential as new therapeutic agents against resistant strains .

Q & A

Q. What are the standard synthetic protocols for preparing 1,2,4-triazole-3-thioacetamide derivatives, and how are they adapted for this compound?

The synthesis typically involves nucleophilic substitution or 1,3-dipolar cycloaddition. For example, sodium azide (NaN₃) in a toluene/water mixture is used to substitute chlorine in 2-chloro-N-phenylacetamides, followed by cycloaddition with alkynes using Cu(OAc)₂ as a catalyst . Key steps include refluxing (5–7 h), TLC monitoring (hexane:ethyl acetate solvent systems), and recrystallization (ethanol). Adaptations for cyclohexyl/ethyl substituents may require adjusted stoichiometry or solvent ratios to optimize yield .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) . ¹H/¹³C NMR resolves substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, triazole protons at δ 8.3–8.4 ppm) . LC-MS and elemental analysis validate molecular weight and purity. For example, HRMS data for related compounds show [M+H]⁺ peaks matching calculated masses within 0.1 Da .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Use PASS software for in silico activity prediction (e.g., antimicrobial, enzyme inhibition) . Follow with in vitro assays:

  • Antibacterial : Agar diffusion against E. coli or Xanthomonas campestris .
  • Enzyme inhibition : Acetylcholinesterase (AChE) or SIRT2 inhibition assays with IC₅₀ calculations .

Advanced Research Questions

Q. How can regioselectivity challenges in Cu-catalyzed 1,3-dipolar cycloaddition be resolved during synthesis?

Regioselectivity is influenced by alkyne/azide electronic properties and catalyst loading. For electron-deficient alkynes, increase Cu(OAc)₂ to 15 mol% to favor 1,4-disubstituted triazoles. Solvent polarity (e.g., t-BuOH:H₂O = 3:1) also stabilizes transition states. Validate outcomes via NOESY or HSQC to distinguish regioisomers .

Q. How should conflicting spectral data (e.g., overlapping NMR signals) be addressed for complex derivatives?

Overlapping aromatic or cyclohexyl signals can be resolved using:

  • 2D NMR : HSQC/HMBC to correlate protons with carbons.
  • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange.
  • Deuterated solvents : DMSO-d₆ enhances resolution for –NH protons .

Q. What computational strategies improve the accuracy of biological activity predictions?

Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to assess binding stability. For SIRT2 inhibitors, dock the triazole-thioacetamide core into the enzyme’s hydrophobic cleft, then validate with free-energy calculations (MM/PBSA). Discrepancies between in silico and experimental IC₅₀ values may require re-parameterizing force fields .

Q. How do structural modifications (e.g., linker/tail groups) enhance inhibitory potency?

  • Linker optimization : Replace –S– with –O– to improve solubility while maintaining H-bonding with catalytic residues .
  • Tail groups : Introduce electron-withdrawing substituents (e.g., nitro) on the phenyl ring to enhance enzyme affinity. SAR studies show 3-nitrophenyl derivatives exhibit 2-fold lower IC₅₀ than unsubstituted analogs .

Methodological Considerations

Q. What safety protocols are critical when handling reactive intermediates (e.g., azides, thiols)?

  • Azides : Use blast shields and avoid grinding (risk of explosion).
  • Thiols : Work under inert gas (N₂) to prevent oxidation.
  • Storage : Keep intermediates at –20°C in airtight containers with desiccants .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Stepwise quenching : Add crushed ice slowly to exothermic reactions to avoid side products.
  • Solvent recycling : Recover ethyl acetate via fractional distillation (≥95% purity) .

Data Contradiction Analysis

Q. How to resolve discrepancies between predicted and observed bioactivity?

  • False positives in PASS : Cross-validate with dose-response assays.
  • Off-target effects : Use CRISPR knockouts or isoform-specific inhibitors. For example, if AChE inhibition is weaker than predicted, check for interactions with butyrylcholinesterase (BuChE) .

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